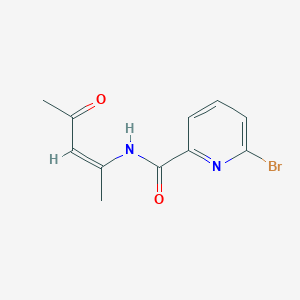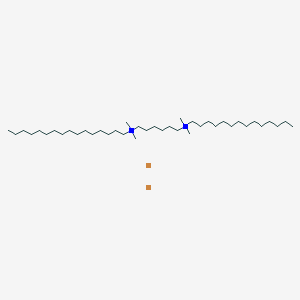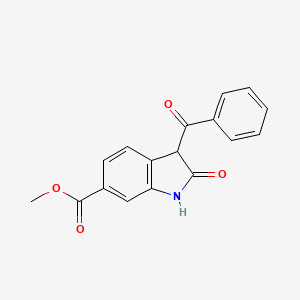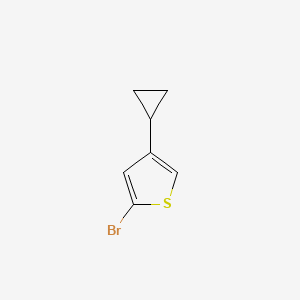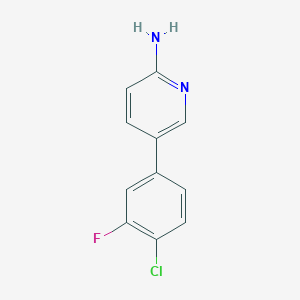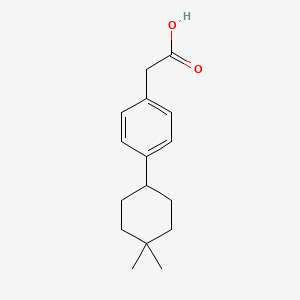
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid is an organic compound with the molecular formula C16H22O2 It is characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.
Substitution with Methyl Groups:
Attachment of the Phenyl Group: The phenyl group is attached to the cyclohexyl ring via a Friedel-Crafts alkylation reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. Common catalysts include Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
化学反応の分析
Types of Reactions
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
科学的研究の応用
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its structural features.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: A simpler analog with a phenyl group attached to an acetic acid moiety.
Cyclohexylacetic Acid: Contains a cyclohexyl ring attached to an acetic acid group.
4,4-Dimethylcyclohexylacetic Acid: Similar structure but lacks the phenyl group.
Uniqueness
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid is unique due to the combination of a phenyl group and a substituted cyclohexyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C16H22O2 |
|---|---|
分子量 |
246.34 g/mol |
IUPAC名 |
2-[4-(4,4-dimethylcyclohexyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H22O2/c1-16(2)9-7-14(8-10-16)13-5-3-12(4-6-13)11-15(17)18/h3-6,14H,7-11H2,1-2H3,(H,17,18) |
InChIキー |
PJLXWDLEPVMWTA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)
![(E)-2-((3-(Dimethylamino)propyl)(ethyl)amino)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)-1-phenylquinolin-1-ium](/img/structure/B12838670.png)
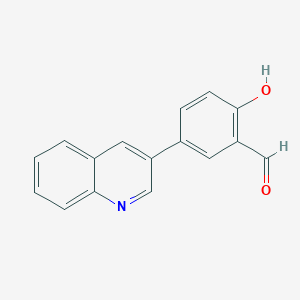
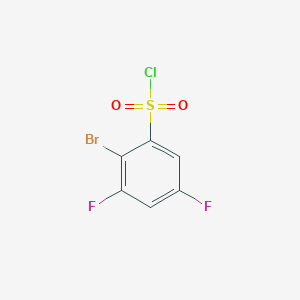
![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)
